molecular formula C27H52O4 B15343734 Hexanedioic acid, trimethyl-, decyl octyl ester CAS No. 26856-72-4

Hexanedioic acid, trimethyl-, decyl octyl ester

Cat. No.: B15343734
CAS No.: 26856-72-4
M. Wt: 440.7 g/mol
InChI Key: CHHRPQGRBWDJFZ-UHFFFAOYSA-N
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Description

Hexanedioic acid, trimethyl-, decyl octyl ester is a chemical compound with the molecular formula C_22H_42O_4. It is a derivative of hexanedioic acid (also known as adipic acid) where the carboxylic acid groups are esterified with decyl and octyl alcohol groups. This compound is known for its applications in various scientific and industrial fields.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The compound can be synthesized through the esterification of hexanedioic acid with decyl and octyl alcohols. This reaction typically requires an acid catalyst (such as sulfuric acid) and heating under reflux conditions.

  • Industrial Production Methods: On an industrial scale, the production involves the use of a continuous esterification process with azeotropic distillation to remove water and drive the reaction to completion. The reaction is carried out in a reactor with a controlled temperature and pressure environment.

Types of Reactions:

  • Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to yield hexanedioic acid and decyl/octyl alcohols.

  • Reduction: The compound can undergo reduction reactions to produce corresponding alcohols or alkanes.

  • Oxidation: Oxidation reactions can convert the compound into various oxidized derivatives, such as dicarboxylic acids or ketones.

Common Reagents and Conditions:

  • Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) with heating.

  • Reduction: Catalytic hydrogenation using a metal catalyst (e.g., palladium on carbon) under high pressure and temperature.

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO_4) or chromic acid (H_2CrO_4) under controlled conditions.

Major Products Formed:

  • Hydrolysis: Hexanedioic acid and decyl/octyl alcohols.

  • Reduction: Decyl/octyl alcohols or alkanes.

  • Oxidation: Dicarboxylic acids or ketones.

Scientific Research Applications

Hexanedioic acid, trimethyl-, decyl octyl ester is used in various scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of other chemical compounds and polymers.

  • Biology: The compound is used in biological studies to understand lipid metabolism and membrane dynamics.

  • Industry: It is used in the production of plasticizers, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which hexanedioic acid, trimethyl-, decyl octyl ester exerts its effects involves its interaction with biological membranes and enzymes. The compound can integrate into cell membranes, affecting membrane fluidity and permeability. It may also interact with specific enzymes, altering their activity and influencing metabolic pathways.

Molecular Targets and Pathways Involved:

  • Cell Membranes: Integration into lipid bilayers, affecting membrane properties.

  • Enzymes: Interaction with enzymes involved in lipid metabolism and signaling pathways.

Comparison with Similar Compounds

  • Dioctyl Adipate: Hexanedioic acid, dioctyl ester

  • Bis(2-ethylhexyl) Adipate: Hexanedioic acid, bis(2-ethylhexyl) ester

Properties

CAS No.

26856-72-4

Molecular Formula

C27H52O4

Molecular Weight

440.7 g/mol

IUPAC Name

1-O-decyl 6-O-octyl 2,3,5-trimethylhexanedioate

InChI

InChI=1S/C27H52O4/c1-6-8-10-12-14-15-17-19-21-31-27(29)25(5)23(3)22-24(4)26(28)30-20-18-16-13-11-9-7-2/h23-25H,6-22H2,1-5H3

InChI Key

CHHRPQGRBWDJFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C(C)C(C)CC(C)C(=O)OCCCCCCCC

Origin of Product

United States

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